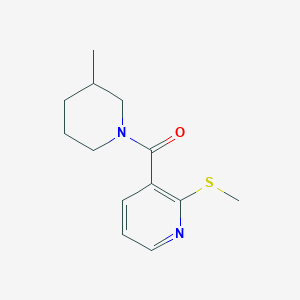

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7,10H,4-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJAGQIKFOMYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the reaction of 3-methylpiperidine with 2-methylsulfanylpyridine-3-carboxylic acid under specific conditions to form the desired methanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

Substitution: The hydrogen atoms on the piperidine or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Containing Methanone Derivatives

Compounds bearing piperidine or substituted piperidine groups linked to aromatic systems via methanone bridges have been studied for their pharmacological profiles. For example:

- (S)-Cyclopropyl(3-methylpiperidin-1-yl)methanone: This analog demonstrated superior inhibitory activity in JNK3 studies compared to cyclohexyl or pyranyl substituents. The (S)-stereochemistry of the piperidine ring was critical for optimizing hydrogen bonding, suggesting that stereochemical configuration and solvent-exposed substituents significantly influence binding affinity .

- AM1241: A CB2 receptor agonist with a 3-methylpiperidin-2-ylmethyl group attached to an indole-methanone scaffold. Unlike the target compound, AM1241 incorporates an indole system, which enhances lipophilicity and receptor selectivity. The piperidine substitution here likely modulates spatial orientation rather than direct hydrogen bonding .

However, its methylsulfanyl group could enhance π-π stacking interactions in polar environments.

Pyridinyl Methanones with Varied Substituents

Pyridine derivatives with methanone linkages exhibit diverse bioactivities depending on substituent placement:

- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: This compound features a methylsulfonylphenyl group instead of a methylpiperidine moiety. The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, contrasting with the target compound’s methylsulfanyl donor properties. Such differences may influence target selectivity in kinase or receptor binding .

- The target compound’s methylsulfanyl group balances hydrophobicity while avoiding excessive polarity .

Structural Comparison Table

Indole- and Pyrrole-Derived Methanones

Indole and pyrrole methanones, such as JWH-015 and GW405833, highlight the role of heteroaromatic systems in cannabinoid receptor interactions:

- JWH-015: A naphthalenylmethanone with a propylindole group.

- Pyrrole-derived cannabinoids: These analogs exhibit lower potency than indole counterparts, emphasizing the importance of nitrogen positioning in the aromatic ring. The target compound’s pyridine system may offer intermediate electronic properties compared to indole or pyrrole .

Research Findings :

- Piperidine-containing methanones (e.g., target compound) show improved metabolic stability over morpholinoethyl derivatives due to reduced susceptibility to oxidative degradation .

- Methylsulfanyl groups in pyridine systems enhance UV absorption properties, as seen in Chimassorb®81 (a benzophenone-class UV absorber), though this is unrelated to pharmacological activity .

Biological Activity

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C13H18N2S

- Molecular Weight : 250.36 g/mol

The structure features a piperidine ring substituted with a methyl group and a pyridine ring that contains a methylthio group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of neurotransmitter systems.

-

Receptor Modulation :

- The compound is believed to interact with several neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in the treatment of neuropsychiatric disorders.

- Similar compounds have shown efficacy as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), indicating potential for treating conditions like schizophrenia and Parkinson's disease .

-

Enzyme Inhibition :

- There is evidence suggesting that derivatives of piperidine compounds can inhibit enzymes related to neurotransmitter breakdown, thereby increasing the availability of neurotransmitters in synaptic clefts.

Study 1: Efficacy in Parkinson's Disease Models

A study on related compounds demonstrated significant efficacy in nonhuman primate models of Parkinson's disease, particularly in reducing l-DOPA-induced dyskinesia. The findings indicated that these compounds could offer therapeutic benefits without the adverse effects commonly associated with current treatments .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has shown that modifications to the piperidine and pyridine rings can enhance potency and selectivity for specific targets. This information is crucial for the design of new drugs based on this compound .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone?

The synthesis typically involves multi-step protocols:

- Step 1: Alkylation of a lithiated intermediate (e.g., 2-methylsulfanylpyridine) with methyl iodide to introduce the methyl group .

- Step 2: Reduction of intermediates (e.g., ketones to alcohols) using catalysts like palladium on carbon .

- Step 3: Amide bond formation between the piperidine and pyridine moieties via nucleophilic substitution or coupling reagents .

- Optimization: Reaction conditions (temperature, solvent polarity) are critical. For example, dichloromethane or ethanol may be used to stabilize intermediates .

Basic: What analytical methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy: To confirm regiochemistry of the piperidine and pyridine rings, and substituent positions (e.g., methylsulfanyl group) .

- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): To identify carbonyl (C=O) and methylsulfanyl (C-S) functional groups .

- X-ray Crystallography: Optional for resolving stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives with varying substituents?

Discrepancies (e.g., methylsulfanyl vs. methoxy groups) may arise from:

- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl) reduce nucleophilicity, requiring adjusted reaction temperatures .

- Steric Hindrance: Bulky substituents on the piperidine ring may necessitate longer reaction times or alternative catalysts .

- Methodology: Compare yields under identical conditions using control experiments. Computational tools (e.g., DFT calculations) can predict reactivity differences .

Advanced: What strategies optimize enantioselective synthesis of chiral analogs?

- Chiral Catalysts: Use enantiopure ligands (e.g., BINAP) with palladium to induce asymmetry during coupling steps .

- Enzymatic Resolution: Lipases or esterases can separate racemic mixtures of intermediates .

- Continuous Flow Reactors: Enhance reproducibility and scalability for stereosensitive reactions .

- Analytical Validation: Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess .

Advanced: How can computational modeling predict the compound’s biological targets?

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding sites in neurological receptors (e.g., serotonin or histamine receptors) .

- MD Simulations: Assess stability of ligand-receptor complexes over time .

- QSAR Models: Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .

Advanced: What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Permeability: Caco-2 cell monolayers to simulate intestinal absorption .

- Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .

- Protein Binding: Equilibrium dialysis or ultrafiltration to measure binding to albumin .

- CYP Inhibition: Fluorogenic assays to assess interactions with cytochrome P450 enzymes .

Advanced: How do structural modifications influence its neuropharmacological potential?

- Methylsulfanyl Group: Enhances lipophilicity and blood-brain barrier penetration .

- Piperidine Ring: Modulates affinity for G-protein-coupled receptors (GPCRs) implicated in neurological disorders .

- Methanone Linker: Stabilizes conformation for target engagement; replacing with bioisosteres (e.g., sulfonamide) may alter selectivity .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Intermediate Stability: Protect reactive groups (e.g., amines) during multi-step protocols .

- Purification: Use flash chromatography or preparative HPLC to isolate high-purity batches .

- Safety: Mitigate hazards (e.g., exothermic reactions) via controlled addition of reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.